molecular formula C25H24N2O3 B247569 Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B247569
M. Wt: 400.5 g/mol
InChI Key: KTKDAZYXINMLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is a compound that belongs to the class of piperazine derivatives. It has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by disrupting the function of certain cellular processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines and to have antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have activity against certain viruses, suggesting that it may have potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone in lab experiments is its potential as a new drug candidate. It has been shown to have activity against cancer cell lines, bacteria, and viruses, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone. One area of research could be the further elucidation of its mechanism of action, which could help to identify new targets for drug development. Additionally, research could focus on optimizing the synthesis method for this compound, as well as improving its solubility in water. Finally, research could focus on developing new derivatives of this compound with improved activity against cancer, bacteria, and viruses.

Synthesis Methods

The synthesis of Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone involves the reaction of 4-(3-methoxybenzoyl)piperazine with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction occurs via a Suzuki coupling reaction, which results in the formation of the final product. The synthesis of this compound has been reported in the literature, and it has been found to be a reliable and efficient method for producing the compound.

Scientific Research Applications

Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone has been studied for its potential applications in scientific research. It has been found to have activity against certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, it has been shown to have activity against certain bacterial strains, suggesting that it may have applications in the development of new antibiotics.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

[4-(3-methoxybenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C25H24N2O3/c1-30-23-9-5-8-22(18-23)25(29)27-16-14-26(15-17-27)24(28)21-12-10-20(11-13-21)19-6-3-2-4-7-19/h2-13,18H,14-17H2,1H3

InChI Key

KTKDAZYXINMLML-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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